2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a complex organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a bromothiophene ring, a methoxyphenyl group, and a thiazolidine ring with a carbothioamide functional group. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-haloamide under basic conditions.
Introduction of the Bromothiophene Group: The bromothiophene group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromothiophene boronic acid derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form a thiazolidine-2,4-dione derivative.
Reduction: The carbothioamide group can be reduced to form a thioamide or an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiazolidine-2,4-dione derivatives.
Reduction: Thioamide or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Used in polymer solar cells.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in photocatalytic hydrogen evolution.
Uniqueness
2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its combination of a bromothiophene ring, a methoxyphenyl group, and a thiazolidine ring with a carbothioamide functional group. This unique structure imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H15BrN2OS3 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C15H15BrN2OS3/c1-19-11-4-2-10(3-5-11)17-15(20)18-8-9-21-14(18)12-6-7-13(16)22-12/h2-7,14H,8-9H2,1H3,(H,17,20) |
InChI Key |
MVQXMRKXYRSPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br |
Origin of Product |
United States |
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